2-methoxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
2-methoxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide is a complex organic compound with a unique structure that includes a benzimidazole ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methoxy group and the N-alkylation to attach the benzamide moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-methoxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2-methoxypropyl)-N-methyl-1-propanamine
- 1-methoxy-2-propyl acetate
- 2-methoxy-3-(1-methylpropyl)pyrazine
Uniqueness
What sets 2-methoxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}benzamide apart is its unique combination of a benzimidazole ring and a methoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25N3O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C21H25N3O2/c1-15(2)14-24-18-10-6-5-9-17(18)23-20(24)12-13-22-21(25)16-8-4-7-11-19(16)26-3/h4-11,15H,12-14H2,1-3H3,(H,22,25) |
InChI Key |
YQAVBZGOMLEVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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